molecular formula C8H15NO2 B026957 2-(1-Methylpiperidin-2-yl)acetic acid CAS No. 107388-72-7

2-(1-Methylpiperidin-2-yl)acetic acid

Cat. No.: B026957
CAS No.: 107388-72-7
M. Wt: 157.21 g/mol
InChI Key: IGBQBRPEHILFLU-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-2-yl)acetic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-2-yl)acetic acid typically involves the functionalization of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with acetic anhydride under acidic conditions to yield the desired product . Another approach involves the use of organocatalysts and cocatalysts, such as quinoline and trifluoroacetic acid, to achieve enantiomerically enriched products .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including purification through preparative high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpiperidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Methylpiperidin-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)acetic acid
  • 2-(1-Methylpiperidin-3-yl)acetic acid
  • 2-(1-Methylpiperidin-1-yl)acetic acid

Comparison: 2-(1-Methylpiperidin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

2-(1-Methylpiperidin-2-yl)acetic acid, with the chemical formula C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol, is a piperidine derivative characterized by a methyl substitution at the nitrogen atom and an acetic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent influencing central nervous system functions.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring linked to an acetic acid moiety. This configuration allows for various chemical reactivities, including nucleophilic substitutions, which are essential in drug design and synthesis.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, particularly in relation to neurotransmitter modulation. It has been studied for its effects on dopamine and serotonin pathways, which are critical in mood regulation and various neurological disorders.

Key Findings:

  • Neurotransmitter Modulation : Initial studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for dopamine and serotonin receptors.
  • Anticancer Potential : Similar piperidine derivatives have shown anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Acetylcholinesterase Inhibition : Some studies have explored its potential as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Ion Channel Modulation : It has been suggested that this compound could modulate certain ion channels, affecting neuronal excitability and neurotransmission.
  • Apoptosis Induction : In cancer studies, it has been observed to promote apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Below is a comparison table highlighting the structural and biological activity differences between this compound and similar compounds:

Compound NameStructure TypeNotable Properties
1-Methylpiperidin-3-yl acetic acidPiperidine derivativeExhibits different biological activity profiles
2-(1-Methyl-1H-imidazol-4-yl)acetic acidImidazole derivativeKnown for its unique interactions with specific receptors
3-(1-Methylpiperidin-4-yl)propanoic acidPiperidine derivativeSimilar but larger aliphatic side chain

Case Studies

Several studies have focused on the biological evaluation of piperidine derivatives similar to this compound:

  • Cancer Cell Line Studies : A study demonstrated that piperidine derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, with IC50 values ranging from 2.43 to 14.65 μM . This suggests that similar structures may also possess significant anticancer activity.
  • Neuropharmacological Studies : Research involving molecular docking has indicated that compounds similar to this compound can effectively inhibit acetylcholinesterase, showing promise for Alzheimer's disease treatment .

Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBQBRPEHILFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390234
Record name (1-methylpiperidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107388-72-7
Record name (1-methylpiperidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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